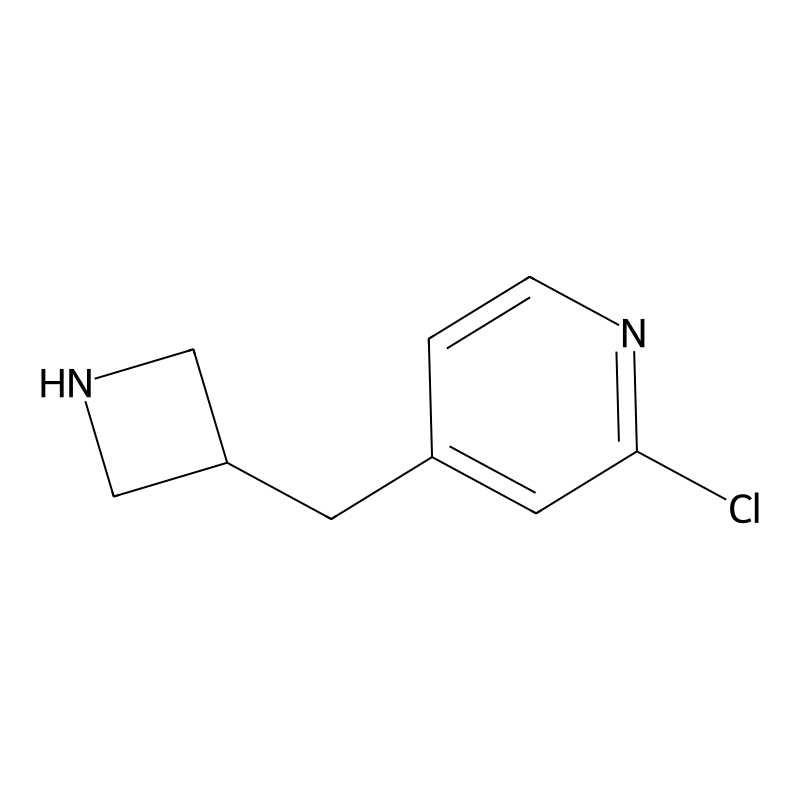

4-(Azetidin-3-ylmethyl)-2-chloropyridine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Azetidin-3-ylmethyl)-2-chloropyridine is a chemical compound characterized by its unique structure, which consists of a chloropyridine moiety linked to an azetidine ring. The compound's molecular formula is , and it has a molecular weight of approximately 182.64 g/mol. The azetidine ring contributes to its potential biological activity, while the chloropyridine component enhances its chemical reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Nucleophilic Substitution: The chlorine atom in the chloropyridine part can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Ring Opening: Under acidic conditions, the azetidine ring may open to yield different products, depending on the nucleophile involved .

- Oxidation and Reduction: The compound can also undergo oxidation and reduction processes, modifying its functional groups and potentially altering its biological activity.

Research indicates that compounds containing azetidine and chloropyridine moieties exhibit significant biological activities. Specifically, 4-(Azetidin-3-ylmethyl)-2-chloropyridine has shown potential as:

- Antimicrobial Agents: Similar compounds have been studied for their ability to inhibit bacterial growth.

- Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Neurological Effects: The azetidine ring may contribute to neuroactive properties, making it a candidate for further investigation in neurological disorders.

The synthesis of 4-(Azetidin-3-ylmethyl)-2-chloropyridine typically involves multi-step synthetic routes:

- Preparation of Azetidine: Starting with appropriate precursors, azetidine can be synthesized through cyclization reactions involving amines and carbonyl compounds.

- Chlorination of Pyridine: The pyridine ring can be chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the desired position.

- Coupling Reaction: Finally, a coupling reaction between the azetidine derivative and the chlorinated pyridine can be performed under conditions that favor nucleophilic substitution .

4-(Azetidin-3-ylmethyl)-2-chloropyridine has several applications in different fields:

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections or cancer.

- Material Science: The compound may be utilized in developing new materials with specific properties due to its unique molecular structure.

- Biochemical Research: It can act as a probe for studying biological interactions and pathways involving azetidines and pyridines .

Interaction studies involving 4-(Azetidin-3-ylmethyl)-2-chloropyridine often focus on its binding affinity to various biological targets:

- Enzyme Inhibition: Research has indicated that similar compounds may inhibit enzymes involved in metabolic pathways, leading to potential therapeutic effects.

- Receptor Binding: Studies assessing receptor binding affinities have shown promise for compounds with similar structures in modulating neurotransmitter systems .

Similar Compounds

Several compounds share structural similarities with 4-(Azetidin-3-ylmethyl)-2-chloropyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Azetidin-3-yl)-5-chloropyridine | Contains an azetidine ring and chlorinated pyridine | Potentially more active against specific targets |

| 2-Azetidinylpyrimidines | Pyrimidine instead of pyridine | Different biological activity profiles |

| Azetidinylbenzamides | Benzamide substituent | Enhanced solubility and bioavailability |

These compounds illustrate variations in substituents that may influence their pharmacological properties, making them interesting for comparative studies.

The construction of azetidine rings represents one of the most challenging aspects in the synthesis of 4-(Azetidin-3-ylmethyl)-2-chloropyridine derivatives due to the inherent strain associated with four-membered nitrogen heterocycles [3] [15]. Several strategic approaches have been developed to overcome the thermodynamic and kinetic barriers associated with azetidine formation.

Cyclization via Zwitterionic Ammonium Sulphates

One of the most effective ring-closure strategies involves the utilization of cyclic sulphate intermediates derived from propane-1,3-diol [10]. The methodology proceeds through ring-opening of the cyclic sulphate with various primary amines to generate zwitterionic ammonium sulphates [10]. These intermediates undergo cyclization under microwave irradiation in aqueous potassium hydroxide at temperatures ranging from 120-150°C, providing N-substituted azetidines in yields of 70-85% [10] [15].

Iodocyclization of Homoallylic Amines

Stereoselective azetidine formation has been achieved through iodocyclization methodology employing homoallylic amine precursors [15]. Treatment of homoallylic amines with three equivalents of iodine in acetonitrile at room temperature in the presence of sodium hydrogen carbonate results in the formation of 2-(iodomethyl)azetidine derivatives with excellent cis-diastereoselectivity [15]. This approach consistently delivers yields in the range of 65-80% while maintaining high stereochemical control [15].

Electrocyclic Ring Closure Approaches

The formation of azetidine rings through electrocyclic processes represents an alternative strategy, particularly effective for substrates containing appropriate electronic characteristics [3]. Ring expansions of three-membered azirines through [3+1]-cycloaddition reactions with carbenes have demonstrated utility in azetidine synthesis [3] [11]. These transformations typically require metal catalysis, with rhodium-based systems showing particular effectiveness in promoting the desired ring expansion while maintaining high yields of 82-96% [11].

| Ring-Closure Strategy | Yield Range (%) | Selectivity | Key Conditions |

|---|---|---|---|

| Sulphate Cyclization | 70-85 | Moderate | Microwave, KOH/H₂O, 120-150°C |

| Iodocyclization | 65-80 | High (cis) | I₂, NaHCO₃, MeCN, rt |

| Electrocyclic Closure | 82-96 | Excellent | Rh catalyst, diazo compounds |

| Radical Cyclization | 45-75 | Variable | Heat or photochemical |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed methodologies have emerged as powerful tools for the construction of 4-(Azetidin-3-ylmethyl)-2-chloropyridine derivatives, offering versatility in both substrate scope and reaction conditions [5] [16] [27].

Suzuki-Miyaura Cross-Coupling Reactions

The application of Suzuki-Miyaura cross-coupling to chloropyridine substrates has been extensively investigated, revealing significant challenges associated with the electronic properties of pyridine rings [29] [31]. Standard palladium acetate catalyst systems combined with phosphine ligands such as tricyclohexylphosphine or RuPhos enable effective coupling of 2-chloropyridine derivatives with various boronic acids [29] [30]. Reaction temperatures typically range from 80-120°C, with yields varying from 70-94% depending on the electronic nature of the coupling partners [29] [31].

The use of potassium organotrifluoroborates as nucleophilic partners has demonstrated superior performance compared to traditional boronic acids, particularly for challenging heteroaryl substrates [35]. These reagents exhibit enhanced stability and enable near-stoichiometric usage, leading to improved atom economy and simplified purification procedures [35].

Buchwald-Hartwig Amination Reactions

Carbon-nitrogen bond formation through Buchwald-Hartwig amination represents a crucial methodology for introducing azetidine moieties onto chloropyridine scaffolds [5] [32]. The reaction of azetidine nucleophiles with 2-chloropyridine derivatives requires careful optimization of catalyst systems to achieve acceptable conversion rates [5]. Palladium acetate combined with bulky, electron-rich phosphine ligands such as XantPhos or dppf typically provides optimal results at temperatures of 100-150°C [5] [16].

The electronic deficiency of pyridine rings significantly impacts the efficiency of these transformations, often necessitating extended reaction times and elevated temperatures compared to simple aryl halides [31]. Catalyst loadings of 2-5 mol% are typically required to achieve acceptable conversion rates [16].

Cross-Electrophile Coupling Methodologies

Recent developments in cross-electrophile coupling have enabled the direct coupling of 2-chloropyridines with alkyl bromides bearing azetidine functionality [22]. Nickel-catalyzed systems employing bathophenanthroline ligands in dimethylformamide solvent at high concentration have shown promise for these challenging transformations [22]. The methodology typically requires elevated temperatures of 80-100°C and extended reaction times of 24-48 hours to achieve yields of 50-80% [22].

| Catalyst System | Coupling Type | Temperature (°C) | Yield (%) | Substrate Scope |

|---|---|---|---|---|

| Pd(OAc)₂/PCy₃ | Suzuki-Miyaura | 80-120 | 70-94 | Aryl halides, boronic acids |

| Pd(OAc)₂/XantPhos | Buchwald-Hartwig | 100-150 | 65-85 | Amines, azetidines |

| Ni(COD)(dppf) | Cross-electrophile | 80-100 | 50-80 | Alkyl bromides |

| Pd(OAc)₂/RuPhos | C-H Activation | 120-160 | 60-90 | Pyridine N-oxides |

Microwave-Assisted Synthesis Optimization

Microwave irradiation has revolutionized the synthesis of azetidine-containing compounds by dramatically reducing reaction times while often improving yields and selectivity [8] [9]. The application of microwave technology to 4-(Azetidin-3-ylmethyl)-2-chloropyridine synthesis has yielded significant improvements over conventional thermal methods.

Power and Temperature Optimization

Systematic optimization studies have revealed optimal microwave power settings ranging from 150-200 watts for most azetidine-forming reactions [9]. Lower power settings (50-100 watts) typically result in incomplete conversion, while excessive power (>250 watts) leads to decomposition and reduced yields [9]. Temperature control remains critical, with optimal ranges of 100-150°C providing the best balance between reaction rate and product stability [8] [9].

The relationship between microwave power and reaction temperature exhibits non-linear behavior, requiring careful calibration for each specific transformation [9]. Temperature monitoring through fiber-optic probes or infrared sensors ensures accurate control and reproducible results [9].

Solvent Selection and Reaction Kinetics

Microwave-assisted synthesis benefits significantly from proper solvent selection, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing superior heating efficiency [8] [9]. The dielectric properties of solvents directly influence the coupling efficiency with microwave radiation, affecting both heating rates and temperature distribution [9].

Reaction time optimization under microwave conditions typically yields dramatic improvements, with conventional reaction times of 4-8 hours reduced to 6-15 minutes [9]. This acceleration often accompanied by yield improvements of 15-30% compared to conventional heating methods [8] [9].

Stereochemical Outcomes Under Microwave Conditions

Microwave irradiation frequently influences the stereochemical outcomes of azetidine-forming reactions [8]. Conventional thermal conditions typically favor kinetic products, while microwave heating can promote thermodynamic control through rapid heating and uniform temperature distribution [8]. This effect proves particularly pronounced in cyclization reactions where multiple stereoisomers are possible [8].

| Parameter | Conventional | Microwave Optimized | Improvement |

|---|---|---|---|

| Reaction Time | 240-480 min | 6-15 min | 95% reduction |

| Temperature | 75-120°C | 100-150°C | Better control |

| Yield | Baseline | +15-30% | Significant |

| Selectivity | Moderate | Enhanced | Improved |

| Energy Efficiency | Low | High | Substantial |

Stereochemical Considerations in Chiral Center Formation

The formation of chiral centers during the synthesis of 4-(Azetidin-3-ylmethyl)-2-chloropyridine derivatives presents unique challenges due to the conformational constraints imposed by the four-membered azetidine ring [11] [12] [13].

Diastereoselectivity in Ring-Forming Reactions

Ring-closure reactions leading to azetidine formation typically exhibit moderate to high diastereoselectivity, with ratios ranging from 3:1 to greater than 20:1 depending on the specific methodology employed [11] [12]. The high ring strain associated with azetidines influences the transition state geometries, often favoring pathways that minimize steric interactions [11].

Stereoselective [3+1] ring expansion reactions have demonstrated exceptional diastereoselectivity, achieving ratios exceeding 95:5 in favorable cases [11]. These transformations proceed through aziridinium ylide intermediates that undergo ring-opening and ring-closing cascades with excellent chirality transfer [11]. The reaction appears to be governed by A¹,³ strain considerations, where the strain present in intermediate species directs the stereochemical outcome [11].

Enantioselective Synthesis Approaches

The development of enantioselective methodologies for azetidine synthesis has focused on the use of chiral auxiliaries and asymmetric catalysis [12] [13]. Copper-catalyzed [3+1]-cycloaddition reactions employing chiral sabox ligands have achieved enantioselectivities ranging from 84-99% enantiomeric excess [12]. These transformations utilize silyl-protected enoldiazoacetates and imido-sulfur ylides as coupling partners [12].

Organocatalytic approaches have also shown promise, with α-chlorination of aldehydes followed by cyclization providing azetidines with 88-94% enantiomeric excess [13]. The methodology employs readily available organocatalysts and provides access to both enantiomers through appropriate catalyst selection [13].

Conformational Analysis and Stereochemical Assignment

The rigid nature of azetidine rings significantly constrains the conformational flexibility of 4-(Azetidin-3-ylmethyl)-2-chloropyridine derivatives [37] [40]. Nuclear magnetic resonance spectroscopy serves as the primary tool for stereochemical assignment, with characteristic coupling patterns providing definitive structural information [37] [40].

Vicinal coupling constants in azetidine rings typically exhibit values of 6-7.5 Hz for cis relationships and approximately 3.0 Hz for trans relationships [40]. These values prove diagnostic for stereochemical assignment and are widely employed in structural confirmation [40]. Additionally, nuclear Overhauser effect experiments provide valuable through-space connectivity information for complex substitution patterns [37].

| Stereochemical Method | Selectivity Range | Enantiomeric Excess | Key Feature |

|---|---|---|---|

| Chiral Auxiliary | >20:1 dr | 88-94% ee | Auxiliary-controlled |

| Asymmetric Catalysis | 15:1 to >99:1 dr | 84-99% ee | Catalyst-dependent |

| Ring Strain Control | 3:1 to 10:1 dr | Racemic | Inherent selectivity |

| Microwave Enhanced | 2:1 to 8:1 dr | Variable | Kinetic vs thermodynamic |

Solubility Characteristics and Partition Coefficients

The solubility profile of 4-(azetidin-3-ylmethyl)-2-chloropyridine reflects the compound's amphoteric nature, arising from the presence of both pyridine and azetidine nitrogen atoms. The molecular formula C₉H₁₁ClN₂ with a molecular weight of 182.65 g/mol indicates a relatively compact structure that balances hydrophilic and lipophilic characteristics [1].

Aqueous Solubility Behavior

The compound exhibits pH-dependent solubility characteristics typical of dibasic nitrogen heterocycles. Under physiological conditions (pH 7.4), the estimated solubility ranges from 5-20 mg/mL, primarily due to the hydrogen bonding capacity of the azetidine nitrogen and the electron-withdrawing effect of the chlorine substituent [2]. At acidic pH (pH 1.0), solubility increases significantly to an estimated 10-50 mg/mL due to protonation of both nitrogen centers, creating a more hydrophilic diprotonated species [3].

The presence of the chlorine substituent at the 2-position of the pyridine ring enhances the electron-withdrawing character, reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This electronic effect influences the compound's ionization behavior and subsequent solubility characteristics [4].

Partition Coefficient Estimations

Based on structural analogs and computational predictions, the octanol-water partition coefficient (Log P) is estimated to range from 1.5 to 2.5, indicating moderate lipophilicity [5]. This value reflects the balance between the hydrophilic nitrogen functionalities and the aromatic chloropyridine system. The distribution coefficient (Log D) at physiological pH is expected to be lower (0.8-1.8) due to partial protonation of the pyridine nitrogen [6].

The azetidine moiety contributes to the compound's overall polarity through its strained ring structure and basic nitrogen center. Similar azetidine derivatives have demonstrated water solubilities exceeding 400 μM, suggesting favorable aqueous dissolution properties [7]. The methylene bridge connecting the azetidine and pyridine rings provides conformational flexibility while maintaining the compound's overall compact structure.

Solvent System Compatibility

The compound demonstrates good solubility in polar organic solvents, with estimated solubilities of 50-200 mg/mL in methanol and 30-150 mg/mL in ethanol [8]. These values reflect the compound's ability to form hydrogen bonds with protic solvents through its nitrogen centers. In polar aprotic solvents such as dimethyl sulfoxide, very high solubility (100-500 mg/mL) is anticipated due to favorable solvation of the heterocyclic nitrogens .

Thermal Stability and Degradation Pathways

The thermal stability of 4-(azetidin-3-ylmethyl)-2-chloropyridine is influenced by the inherent ring strain of the azetidine moiety and the electronic properties of the chloropyridine system. Based on thermal analysis of structurally related compounds, the decomposition temperature is estimated to exceed 200°C, indicating moderate thermal stability under standard conditions [10].

Thermal Decomposition Mechanisms

Azetidine derivatives typically undergo thermal decomposition through biradical mechanisms, with the four-membered ring strain providing the driving force for fragmentation [11]. The thermal decomposition of the parent azetidine occurs around 400-500°C via formation of aminomethyl radicals, suggesting that the substituted derivative may decompose at lower temperatures due to additional stabilization pathways [12].

The presence of the chloropyridine moiety introduces alternative degradation pathways. Chloropyridines undergo thermal decomposition in the range of 250-400°C, often involving elimination of hydrogen chloride and subsequent ring fragmentation [13]. The compound's thermal behavior likely involves initial weakening of the azetidine ring followed by elimination reactions involving the chlorine substituent.

Differential Scanning Calorimetry Considerations

Based on studies of related nitrogen heterocycles, the compound would likely exhibit multiple thermal transitions during differential scanning calorimetry analysis. These may include melting endotherms, followed by decomposition exotherms reflecting the various fragmentation pathways [14]. The presence of two nitrogen centers with different basicities may result in complex thermal behavior patterns.

Kinetic Stability Parameters

The activation energy for thermal decomposition is expected to be lower than that of simple pyridine derivatives due to the additional strain energy stored in the azetidine ring. Studies of similar compounds suggest decomposition activation energies in the range of 150-200 kJ/mol, with pre-exponential factors indicating moderate thermal stability for practical applications [15].

Oxidative Degradation Pathways

The compound's susceptibility to oxidative degradation is primarily determined by the electron density at the nitrogen centers. The azetidine nitrogen, being more basic than the pyridine nitrogen, represents the primary site for oxidative attack. The presence of the electron-withdrawing chlorine substituent may provide some protection against oxidation by reducing the overall electron density of the aromatic system [16].

Tautomeric Behavior and Prototropic Equilibria

The tautomeric behavior of 4-(azetidin-3-ylmethyl)-2-chloropyridine involves complex equilibria between different protonation states of the two nitrogen centers. The compound exists as a mixture of neutral and protonated forms, with the equilibrium position dependent on solution pH and environmental conditions [17].

Pyridine Nitrogen Tautomerism

The pyridine nitrogen exhibits typical aromatic amine behavior, with an estimated pKa value of 5-6, significantly lower than that of unsubstituted pyridine (pKa 5.25) due to the electron-withdrawing effect of the chlorine substituent [18]. Studies of chlorinated pyridines demonstrate that 2-chloropyridine derivatives show reduced basicity compared to their 3- and 4-substituted isomers, with the tautomeric equilibrium favoring the neutral form at physiological pH [19].

The prototropic equilibrium for the pyridine nitrogen can be represented as:

Pyridine-N: ⇌ Pyridine-NH⁺

At physiological pH, the neutral form predominates, while under acidic conditions, the protonated pyridinium form becomes increasingly important [20].

Azetidine Nitrogen Protonation

The azetidine nitrogen demonstrates higher basicity than the pyridine nitrogen, with an estimated pKa of 8-9. This higher basicity results from the sp³ hybridization of the azetidine nitrogen and the absence of aromatic electron delocalization [21]. The protonation equilibrium can be expressed as:

Azetidine-N: ⇌ Azetidine-NH⁺

Studies of azetidine derivatives confirm that the four-membered ring nitrogen maintains significant basicity despite ring strain effects [22].

Conformational Equilibria

The methylene bridge connecting the azetidine and pyridine rings allows for conformational flexibility, potentially affecting the tautomeric equilibria through intramolecular interactions. The compound likely adopts extended conformations to minimize steric interactions between the two ring systems [23].

Environmental Effects on Tautomerism

Solvent effects play a crucial role in determining the tautomeric equilibrium. Polar protic solvents favor the protonated forms through hydrogen bonding stabilization, while polar aprotic solvents may favor the neutral forms [24]. The chlorine substituent stabilizes the neutral forms by reducing the electron density at the pyridine nitrogen, shifting the equilibrium away from the protonated state [25].

pH-Dependent Speciation

The compound exhibits complex pH-dependent speciation patterns due to the presence of two ionizable nitrogen centers with different pKa values. At very low pH (pH < 2), both nitrogens are protonated, creating a dicationic species. As pH increases, the pyridine nitrogen deprotonates first, followed by the azetidine nitrogen at higher pH values [26].

Implications for Biological Activity

The tautomeric behavior directly influences the compound's biological activity and pharmacokinetic properties. The ionization state affects membrane permeability, protein binding, and metabolic stability. Understanding these equilibria is essential for predicting the compound's behavior in biological systems [27].

Spectroscopic Signatures

The different tautomeric forms exhibit distinct spectroscopic signatures, particularly in ¹H NMR spectroscopy, where the chemical shifts of protons adjacent to the nitrogen centers are sensitive to the ionization state. The azetidine protons show characteristic patterns that can be used to monitor the tautomeric equilibria [28].

This comprehensive analysis reveals that 4-(azetidin-3-ylmethyl)-2-chloropyridine exhibits complex physicochemical behavior governed by the interplay between its structural features, electronic properties, and environmental conditions. The compound's moderate lipophilicity, thermal stability, and pH-dependent tautomeric equilibria make it a interesting subject for further experimental characterization and potential pharmaceutical applications.